N-methyl(methylsulfanyl)methanimidamide
Description
N-methyl(methylsulfanyl)methanimidamide is a methanimidamide derivative characterized by a central methanimidamide backbone (HN=C(NR₁R₂)-SR₃). Its structure includes a methyl group (-CH₃) and a methylsulfanyl group (-S-CH₃) attached to the nitrogen and sulfur atoms, respectively. This compound belongs to the broader class of sulfonamide- and sulfanyl-containing imidamides, which are of interest in agrochemical and pharmaceutical research due to their bioactive properties .
Properties
CAS No. |
44387-05-5 |
|---|---|
Molecular Formula |
C3H8N2S |
Molecular Weight |
104.18 g/mol |
IUPAC Name |
methyl N'-methylcarbamimidothioate |
InChI |
InChI=1S/C3H8N2S/c1-5-3(4)6-2/h1-2H3,(H2,4,5) |
InChI Key |
MVEAMNWCFZZFCL-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl(methylsulfanyl)methanimidamide typically involves the reaction of thiourea with methyl sulfate. In a typical procedure, finely divided thiourea is mixed with water, followed by the addition of methyl sulfate. The reaction mixture is then refluxed, leading to the formation of N-methyl(methylsulfanyl)methanimidamide .
Industrial Production Methods: Industrial production methods for N-methyl(methylsulfanyl)methanimidamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-methyl(methylsulfanyl)methanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler thiourea derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler thiourea derivatives.
Substitution: Various substituted thiourea compounds.
Scientific Research Applications
Chemistry: N-methyl(methylsulfanyl)methanimidamide is used as a guanidylating agent in organic synthesis, facilitating the formation of guanidine derivatives .
Biology: In biological research, it is employed to study the inhibition of iNOS, which plays a crucial role in inflammatory processes .
Medicine: The compound’s ability to inhibit iNOS makes it a potential candidate for developing anti-inflammatory drugs .
Industry: It is used in the synthesis of various industrial chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
N-methyl(methylsulfanyl)methanimidamide exerts its effects primarily by inhibiting iNOS. This enzyme is responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. By inhibiting iNOS, N-methyl(methylsulfanyl)methanimidamide reduces the production of NO, thereby modulating inflammatory responses .
Comparison with Similar Compounds
Aryl-Substituted Methanimidamides
- Chlordimeform (N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide, CAS 6164-98-3): Structure: Features a 4-chloro-2-methylphenyl group instead of a methylsulfanyl moiety. Properties: Banned globally under the Rotterdam Convention due to high toxicity, carcinogenicity, and environmental risks . Applications: Formerly used as an acaricide and insecticide before its prohibition .
(Z)-N'-(4-Chlorophenyl)-N-(4-fluorophenyl)(methylsulfanyl)methanimidamide (CAS 400081-31-4):
Heterocyclic-Substituted Methanimidamides
Sulfonamide-Containing Methanimidamides
- 1-Azido-N’-(phenylsulfonyl)methanimidamide (C₇H₇N₅O₂S):
Physicochemical and Toxicological Comparisons
Table 1: Key Properties of Selected Methanimidamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
